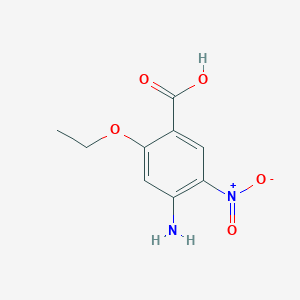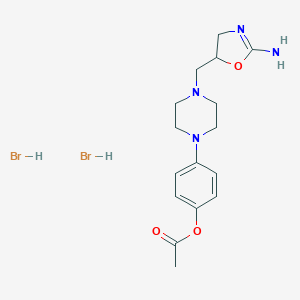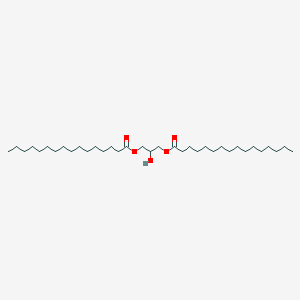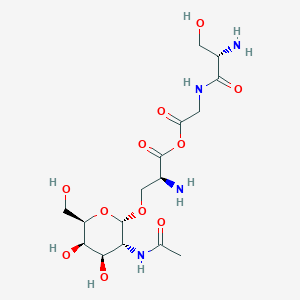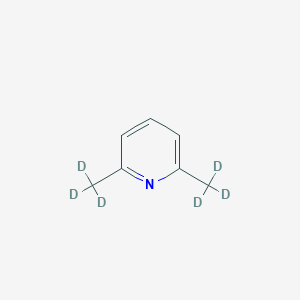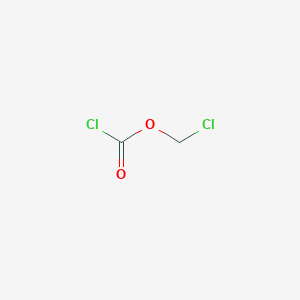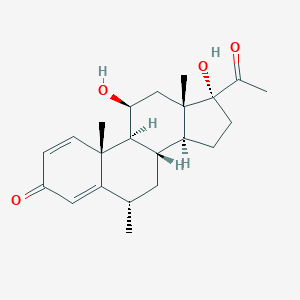
Deltamedrane
描述
Deltamedrane is a complex organic compound with a steroidal structure. It is characterized by multiple hydroxyl groups and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.
科学研究应用
Deltamedrane has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and steroids.
Biology: Studied for its role in biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
Mode of Action
Based on its structural similarity to other corticosteroids, it may interact with glucocorticoid receptors, leading to changes in gene expression and downstream effects .
Biochemical Pathways
Given its structural similarity to corticosteroids, it may influence pathways related to inflammation and immune response .
Result of Action
Based on its structural similarity to corticosteroids, it may have anti-inflammatory and immunosuppressive effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deltamedrane typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Acetylation: Acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
Deltamedrane undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of ketone groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halides, esters.
相似化合物的比较
Similar Compounds
11,17,21-Trihydroxy-6-methylpregna-1,4-diene-3,20-dione: A steroidal compound with similar hydroxyl and ketone functional groups.
17-Hydroxy-6α-methylcorticosterone 21-acetate: Another steroid with comparable structural features and functional groups.
Uniqueness
Deltamedrane is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h5,7,10,12,15-16,18-19,25-26H,6,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMKPWKZGHRUQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988396 | |
| Record name | 11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6870-94-6 | |
| Record name | NSC125051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11,17-Dihydroxy-6-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


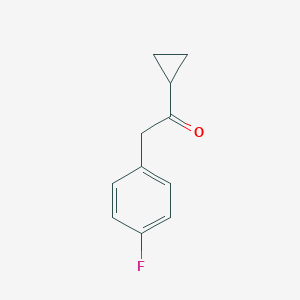
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B116893.png)
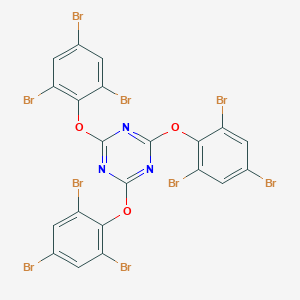
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)
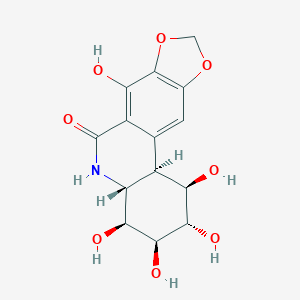

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)
